甲基紫

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1. Introduction Methyl purple is a quinone-imide redox dye, noted for its exceptional sensitivity in monitoring photosystem I turnover in chloroplasts. This compound has potential applications in the study of photosynthetic electron transfer and bioenergetics (Graan, Ort, & Prince, 1985).

2. Synthesis Analysis A detailed synthesis process of methyl purple has been established. This involves understanding the molar absorption coefficients of its anionic and protonated forms and determining its oxidation-reduction midpoint potential over a wide pH range (Graan, Ort, & Prince, 1985).

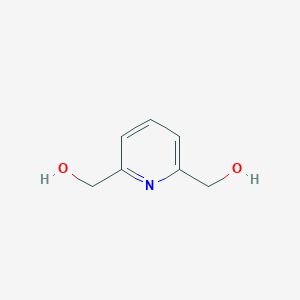

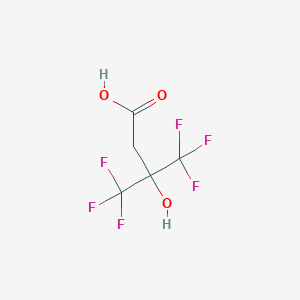

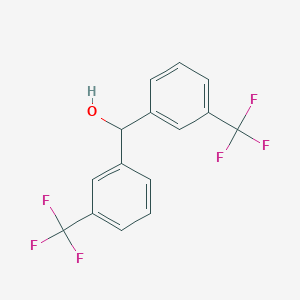

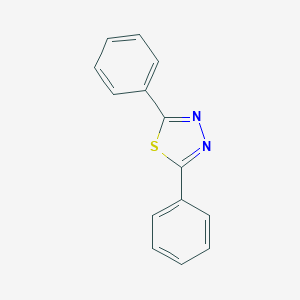

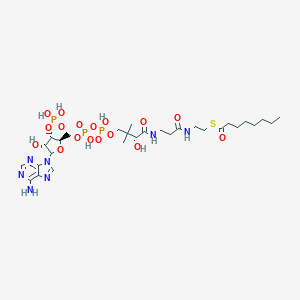

3. Molecular Structure Analysis While specific studies on the molecular structure of methyl purple are limited, its synthesis involves creating a structure sensitive to redox changes, crucial for its application in photosynthesis research (Graan, Ort, & Prince, 1985).

4. Chemical Reactions and Properties Methyl purple's properties as a redox dye make it particularly useful for studying electron transfer processes. Its behavior in various pH conditions and its redox potential are critical aspects (Graan, Ort, & Prince, 1985).

5. Physical Properties Analysis The physical properties of methyl purple, particularly its absorption characteristics in visible light, are essential for its use as a photosynthetic activity monitor. These include its specific molar absorption coefficients and the impact of pH on its visible absorption spectrum (Graan, Ort, & Prince, 1985).

6. Chemical Properties Analysis Methyl purple's chemical properties, especially its sensitivity to redox changes, make it a valuable tool in photosynthetic research. The compound's reactivity and stability across different pH levels play a significant role in its applications (Graan, Ort, & Prince, 1985).

科学研究应用

光合作用电子转移研究

甲基紫被认为是叶绿体中光系统I活性异常敏感的监测器,对光合作用电子转移和生物能学研究具有重要意义。其对氧化还原变化的敏感性使得对光合作用过程有更深入的了解,提供了详细的合成程序以及在一系列pH值下摩尔吸收系数和氧化还原中点电位的测定结果,以供进一步研究利用 (Graan, Ort, & Prince, 1985)。

分子动力学和蛋白质研究

甲基紫的用途不仅限于光合作用研究,还延伸到分子动力学,特别是在研究蛋白质行为方面。例如,在中子散射实验中,它在阐明蛋白质中甲基基团旋转动力学方面的作用提供了直接证据,显著促进了我们对蛋白质结构和功能的理解 (Wood et al., 2010)。

显色底物开发

将“甲基紫”-β-半乳糖苷作为β-半乳糖苷酶的显色底物的开发展示了甲基紫在生物化学中的应用。该底物在酶催化水解时呈现显著的颜色变化,展示了其在各种生物和临床研究应用中可视化酶活性的潜力 (CoreyPaul, 1993)。

电子材料科学

在电子材料领域,甲基紫已被用于探索电致变色性。将甲基紫与普鲁士蓝和那非恩结合到层状薄膜中展示了实现多色性,包括紫色状态的新方法。这项研究为开发用于电子显示和设备的先进材料开辟了途径 (Mortimer, 1991)。

环境化学和水处理

甲基紫的作用延伸到环境化学领域,在那里它作为研究有机染料光化学去除的模型化合物。这项研究有助于开发高效和可持续的水处理方法,突显了该化合物在解决环境污染方面的重要性 (Mais et al., 2020)。

安全和危害

Methyl purple may cause slight irritation to the eyes and skin . Inhalation is not expected to require first aid, but if necessary, one should be moved to fresh air . In case of ingestion, dilution with water or milk is recommended . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

未来方向

Methyl purple has various applications in fields like aquaculture, boiler water, cooling water, groundwater, industrial wastewater, membrane protection, municipal water, potable water, pre-treatment, primary treatment, QA/QC lab, recreation/pool, secondary treatment, source water, steam cycle, and tertiary treatment . Its future directions could involve further exploration of these applications and potential new uses.

属性

IUPAC Name |

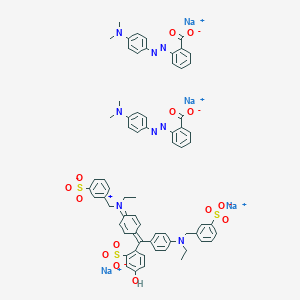

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJVTYXLOYTWPD-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H62N8Na4O14S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Available as aqueous indicator solution; [MSDSonline] |

Source

|

| Record name | Methyl purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl purple | |

CAS RN |

1340-02-9 |

Source

|

| Record name | Methyl purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。